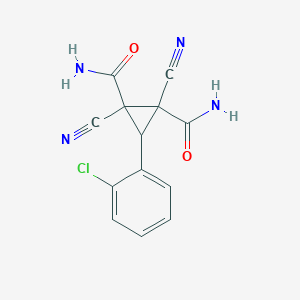
3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide is a complex organic compound that features a cyclopropane ring substituted with a 2-chlorophenyl group, two cyano groups, and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a 2-chlorobenzyl halide in the presence of a Lewis acid catalyst.
Addition of Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction, where the cyclopropane ring is treated with a cyanide source such as sodium cyanide or potassium cyanide.
Formation of Carboxamide Groups: The carboxamide groups can be formed through an amidation reaction, where the cyano groups are hydrolyzed to carboxylic acids and then converted to carboxamides using an amine source and a coupling reagent.
Industrial Production Methods
Industrial production of 3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or the carboxamide groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as hydroxylated or carboxylated compounds.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide: Similar structure with the chlorine atom in a different position.
3-(2-Bromophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide: Similar structure with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide is unique due to its specific substitution pattern and the presence of both cyano and carboxamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9ClN4O2 |
|---|---|
Molecular Weight |
288.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide |
InChI |
InChI=1S/C13H9ClN4O2/c14-8-4-2-1-3-7(8)9-12(5-15,10(17)19)13(9,6-16)11(18)20/h1-4,9H,(H2,17,19)(H2,18,20) |
InChI Key |
CQAZTUMKWQMSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C(=O)N)(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















